molecular formula C12H14BrNO3 B13773111 (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate CAS No. 890086-37-0

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate

Cat. No.: B13773111
CAS No.: 890086-37-0
M. Wt: 300.15 g/mol
InChI Key: FVIFJWGWGXFMIL-UHFFFAOYSA-N
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Description

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is an organic compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.148 g/mol . This compound is characterized by the presence of an acetamido group, a bromo substituent, and a methyl group on a phenyl ring, along with a methyl acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate typically involves the acylation of (4-Acetamido-3-bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate in aqueous or acidic media.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the bromo substituent.

    Hydrolysis: (4-Acetamido-3-bromo-2-methylphenyl)methanol and acetic acid.

    Oxidation: (4-Acetamido-3-bromo-2-methylbenzoic acid).

Scientific Research Applications

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The acetamido group may facilitate binding to protein active sites, while the bromo substituent could enhance the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
  • (4-Acetamido-5-cyano-2-methylphenyl)methyl acetate
  • Methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate

Uniqueness

(4-Acetamido-3-bromo-2-methylphenyl)methyl acetate is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both acetamido and bromo groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

890086-37-0

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

(4-acetamido-3-bromo-2-methylphenyl)methyl acetate

InChI

InChI=1S/C12H14BrNO3/c1-7-10(6-17-9(3)16)4-5-11(12(7)13)14-8(2)15/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

FVIFJWGWGXFMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)NC(=O)C)COC(=O)C

Origin of Product

United States

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